Perseitol heptaacetate

Beschreibung

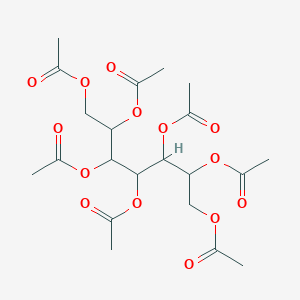

Structure

2D Structure

Eigenschaften

Molekularformel |

C21H30O14 |

|---|---|

Molekulargewicht |

506.5 g/mol |

IUPAC-Name |

2,3,4,5,6,7-hexaacetyloxyheptyl acetate |

InChI |

InChI=1S/C21H30O14/c1-10(22)29-8-17(31-12(3)24)19(33-14(5)26)21(35-16(7)28)20(34-15(6)27)18(32-13(4)25)9-30-11(2)23/h17-21H,8-9H2,1-7H3 |

InChI-Schlüssel |

UZIIHSGPIUZAET-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC(C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Diastereocontrolled Synthesis of Perseitol (B1196775) and Analogues

The controlled synthesis of perseitol is a challenging task due to the presence of multiple stereocenters. Researchers have developed sophisticated strategies to achieve high diastereoselectivity, which are crucial for obtaining the desired stereoisomer.

Strategies for Stereoselective Formation of Heptitol Scaffolds

The construction of the seven-carbon backbone of heptitols with precise stereochemical control is a key challenge in carbohydrate synthesis. Various strategies have been employed to address this, often involving the elongation of smaller sugar precursors. One common approach is the use of Wittig-type reactions to extend the carbon chain of a protected pentose (B10789219) or hexose (B10828440) derivative. For instance, the reaction of a protected sugar aldehyde with a suitable phosphorane can create a new carbon-carbon bond, leading to a higher-carbon sugar. Subsequent stereoselective reduction of the resulting enone or asymmetric dihydroxylation of an alkene can then establish the required stereocenters. researchgate.net Another powerful method involves the coupling of sugar-derived organometallic reagents with sugar aldehydes, which can afford higher-carbon sugars with a high degree of stereocontrol. researchgate.net These methods provide access to a variety of heptitol scaffolds, which can then be further elaborated to perseitol or its analogues.

Utilization of Chiral Building Blocks in Perseitol Synthesis

The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, is a cornerstone of polyhydroxylated compound synthesis. mdpi.comresearchgate.net In the context of perseitol synthesis, various chiral building blocks derived from common monosaccharides like D-glucose, D-mannose, and D-galactose, as well as other natural products like L-ascorbic acid and tartaric acid, have been employed. nih.govrsc.orgrsc.org

Regioselective Acetylation and Derivatization Approaches

The hydroxyl groups of polyols like perseitol exhibit different reactivities, allowing for selective chemical modifications. Acetylation is a common protection strategy, and the ability to control which hydroxyl groups are acetylated is crucial for further synthetic manipulations.

Synthesis of Perseitol Heptaacetate and Related Acetylated Polyols

Perseitol can be fully acetylated to yield this compound. This is typically achieved using standard acetylation conditions, such as treatment with acetic anhydride (B1165640) in the presence of a base like pyridine. arkat-usa.org The complete acetylation of all seven hydroxyl groups is often used as a method for the full characterization of synthetically prepared perseitol. arkat-usa.orgresearchgate.net

The regioselective acetylation of polyols, where only specific hydroxyl groups are targeted, is a more complex challenge. Several methods have been developed to achieve this, including catalyst-free approaches using acetic acid at elevated temperatures, which can selectively acetylate primary hydroxyl groups. rsc.org More sophisticated methods employ catalysts to direct the acetylation. For example, borinic acid catalysts have been shown to enable the regioselective acylation of cis-1,2-diol motifs in carbohydrates. organic-chemistry.org Another approach utilizes acetate (B1210297) catalysis, where the formation of hydrogen-bonded complexes between the polyol, the acetate catalyst, and the acetylating agent (acetic anhydride) directs the regioselectivity. acs.orgacs.orgresearchgate.net These methods are invaluable for the synthesis of partially acetylated polyols, which can serve as versatile intermediates for the synthesis of more complex molecules.

| Catalyst/Method | Target Hydroxyl Group(s) | Reagents | Key Features |

| Standard Acetylation | All (Hepta-acetate) | Acetic anhydride, Pyridine | Full protection/characterization. arkat-usa.org |

| Acetate Catalysis | Equatorial & Primary OH | Acetic anhydride, Tetrabutylammonium acetate | Environmentally friendly, high regioselectivity. acs.orgacs.org |

| Borinic Acid Catalysis | cis-1,2-diols | Acyl chlorides, Diphenylborinic acid catalyst | Avoids toxic organotin reagents, selective for cis-diols. organic-chemistry.org |

| Catalyst-Free | Primary OH | Acetic acid | Selective for primary hydroxyls at elevated temperatures. rsc.org |

Exploration of Alternative Derivatizations for Research Applications

Beyond acetylation, the derivatization of perseitol and other polyols is crucial for exploring their potential applications in various fields of research. These derivatives are often synthesized to modulate the parent molecule's physical, chemical, or biological properties. For instance, the synthesis of glycoconjugates, where a sugar moiety is attached to another molecule, is a common strategy to enhance biological activity or target specific cellular processes. acs.org

The hydroxyl groups of perseitol can be converted into a variety of other functional groups, such as esters, ethers, and glycosides. These modifications can alter the molecule's solubility, lipophilicity, and ability to interact with biological targets. For example, the synthesis of perseitol derivatives with specific substitution patterns can provide valuable probes for studying carbohydrate-protein interactions or for developing inhibitors of carbohydrate-metabolizing enzymes. sfu.casemanticscholar.org The development of new derivatization strategies continues to be an active area of research, driven by the need for novel compounds with tailored properties for biological and medicinal applications.

Chemoenzymatic Synthesis and Biocatalytic Routes to Perseitol and Derivatives

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful and sustainable approach to the synthesis of complex molecules like perseitol and its derivatives. acs.orgfigshare.comacs.org Enzymes, particularly lipases, have proven to be highly effective for the regioselective acylation of polyols. units.itu-szeged.hunih.govnih.govresearchgate.netnih.gov

Lipase-catalyzed transesterification reactions can be used to selectively introduce acyl groups at specific positions on the polyol backbone, often with high yields and enantioselectivity. units.itnih.gov This approach provides a green alternative to traditional chemical methods, as it typically proceeds under mild reaction conditions and avoids the use of hazardous reagents. drpress.org For instance, lipases can be used to synthesize mono- or di-acylated polyols, which can then be further modified using chemical methods. This strategy has been successfully applied to the synthesis of various glycoconjugate polymers and other bioactive compounds. acs.orgnih.gov While specific biocatalytic routes for the de novo synthesis of perseitol are not yet widely established, the principles of chemoenzymatic synthesis are highly applicable to the modification and derivatization of this complex heptitol. The development of novel biocatalysts and integrated chemoenzymatic processes holds great promise for the future synthesis of this compound and its analogues. europa.eubeilstein-journals.orgresearchgate.net

Comprehensive Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. youtube.comnih.gov For perseitol (B1196775) heptaacetate, these studies have been instrumental in determining its precise molecular conformation and how the molecules pack together in the crystal lattice.

Analysis of Molecular Conformations (e.g., Planar Zigzag, Bent, Sickle)

In the solid state, the carbon backbone of alditols and their derivatives can adopt various conformations, including planar zigzag, bent, and sickle shapes, to minimize steric strain and optimize intermolecular forces. While the parent compound, perseitol, is unique among heptitols for assuming a planar zigzag conformation, its derivative, perseitol heptaacetate, adopts a different arrangement. researchgate.netresearchgate.net

Molecules of this compound avoid the 1,3-parallel interaction between oxygen atoms (O-3//O-5) that would occur in a planar zigzag chain. Instead, the molecule bends to form a "sickle" conformation. researchgate.net This bending alleviates the unfavorable interaction, but in turn, it tolerates a different, less significant 1,3-parallel interaction between an oxygen and a carbon atom (O-3//C-6), with a reported distance of 295.0 pm. researchgate.net This demonstrates how the bulky acetate (B1210297) groups influence the conformational landscape, forcing the carbon chain to contort into a shape not observed in the unacetylated parent molecule.

| Compound | Predominant Conformation | Key Intramolecular Interaction Avoided | Tolerated Interaction in Adopted Conformation |

|---|---|---|---|

| Perseitol | Planar Zigzag | N/A | 1,3-parallel O-3//O-5 (267.6 pm in unhydrated form) |

| This compound | Sickle | 1,3-parallel O-3//O-5 | 1,3-parallel O-3//C-6 (295.0 pm) |

Investigation of Intramolecular Interactions and Packing in Crystal Lattices

The crystal structure of this compound reveals that the molecules exist as chiral conformers. researchgate.net Despite perseitol itself being a meso compound (achiral), the sickle conformation adopted by its heptaacetate derivative is chiral. In the crystal lattice, these chiral conformers are matched by their enantiomers, resulting in a racemic mixture within the unit cell. researchgate.net The specific packing arrangement is dictated by a multitude of weak intermolecular interactions, including van der Waals forces between the numerous acetyl groups, which collectively stabilize the crystal structure. The avoidance of significant 1,3-parallel oxygen-oxygen interactions is a primary driver for the observed conformation and subsequent crystal packing. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics in solution and, with specialized techniques, in the solid state. emerypharma.comnih.gov

Detailed 1D and 2D NMR Techniques for Proton and Carbon Assignments

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is the first step in a detailed structural analysis. For a complex molecule like this compound, with its numerous similar chemical environments, one-dimensional (1D) NMR spectra often exhibit significant signal overlap. researchgate.netmagritek.com

To overcome this, various two-dimensional (2D) NMR experiments are employed. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy) is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps to trace the connectivity of the carbon backbone. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily distinguished, protons. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for assigning quaternary carbons and linking different spin systems, such as connecting the acetyl carbonyl carbons to the protons on the heptitol backbone.

Through the combined application of these techniques, a full and unambiguous assignment of all proton and carbon resonances in the this compound molecule can be achieved. emerypharma.comnih.gov

| NMR Technique | Purpose in Analyzing this compound | Type of Information Obtained |

|---|---|---|

| ¹H NMR (1D) | Initial proton chemical shifts and coupling constants. | Proton environment, multiplicity (splitting patterns). |

| ¹³C NMR (1D) | Initial carbon chemical shifts. | Number of chemically distinct carbons. |

| ¹H-¹H COSY (2D) | Establish proton-proton connectivities. | Identifies adjacent protons along the carbon chain. |

| HSQC (2D) | Correlate protons to their directly attached carbons. | Assigns ¹³C signals based on known ¹H assignments. |

| HMBC (2D) | Identify long-range (2-3 bond) H-C correlations. | Assigns carbonyl carbons and confirms backbone structure. |

Solution-State Conformational Analysis using NMR Spectroscopic Data

In solution, molecules are not static but exist as an ensemble of rapidly interconverting conformers. copernicus.orgutoronto.ca NMR data, such as vicinal coupling constants (³J) and Nuclear Overhauser Effects (NOEs), provide population-weighted averages of the conformational states. auremn.org.brmdpi.com For acyclic molecules like this compound, the analysis of ³J(H,H) coupling constants along the carbon backbone can provide insight into the preferred dihedral angles. By applying Karplus-type equations, which relate the magnitude of the coupling constant to the torsional angle between the coupled protons, the predominant conformation in solution can be inferred. This allows for a comparison between the sickle conformation observed in the solid state and the average conformation present in a solvent. nih.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), which is often unstable. chemguide.co.uk This energetic instability causes the molecular ion to break apart into smaller, charged fragments. The pattern of this fragmentation is predictable and provides a veritable fingerprint for the molecule's structure. chemguide.co.ukwikipedia.orglibretexts.org

For polyol acetates like this compound, fragmentation typically occurs through the cleavage of C-C bonds in the main carbon chain and the loss of groups associated with the acetate substituents. libretexts.org Common fragmentation pathways include the loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the parent ion. The analysis of these fragmentation patterns allows researchers to piece together the structure of the original molecule. libretexts.orgspectroscopyonline.com Although a detailed mass spectrum for this compound is not widely published, the principles of mass spectrometry confirm that analysis would involve identifying the molecular ion peak to confirm its molecular mass and examining the series of fragment ions to verify the heptitol backbone and the seven acetate groups. wikipedia.org

**3.4. Advanced Chromatographic Methods for Purification and Isomer Separation

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for separating it from its various stereoisomers.

Gas-liquid chromatography (GLC) is a powerful method for the analysis of volatile derivatives of sugars, such as alditol acetates. rsc.org The technique separates compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support. youtube.comchromatographyonline.com For heptitols, derivatization to their corresponding heptaacetates is necessary to increase their volatility for GLC analysis.

The separation of the ten possible geometric isomers of heptitol heptaacetate by GLC has been systematically studied. cdnsciencepub.com this compound, the derivative of D-glycero-D-galacto-heptitol, can be identified by its specific retention time relative to other isomers. cdnsciencepub.comcore.ac.uk The retention time is a highly reproducible parameter under constant chromatographic conditions (e.g., column type, temperature program, and gas flow rate). nii.ac.jp This allows for the unambiguous identification of heptoses present in complex mixtures, such as polysaccharide hydrolysates, after reduction and acetylation. cdnsciencepub.com

Below is a table of relative retention times for the ten isomeric heptitol heptaacetates on a specific GLC column, demonstrating the efficacy of this technique for isomer differentiation.

| Heptitol Configuration | Relative Retention Time (T_g) |

|---|---|

| D-glycero-D-gulo | 1.00 |

| D-glycero-D-ido | 1.11 |

| D-glycero-L-manno | 1.34 |

| D-glycero-L-gluco | 1.44 |

| L-glycero-D-manno | 1.54 |

| D-glycero-D-gluco | 1.64 |

| meso-glycero-altro | 1.75 |

| D-glycero-D-altro | 1.89 |

| D-glycero-L-allo | 1.96 |

| D-glycero-D-galacto (Perseitol) | 2.05 |

Preparative column chromatography is essential for obtaining pure samples of this compound on a larger scale. youtube.com This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through the column. reddit.com In the synthesis of perseitol, purification often involves multiple chromatographic steps.

For instance, after the synthesis of the parent polyol, perseitol, purification can be achieved using ion-exchange resins (e.g., Dowex 50W) followed by filtration through a Celite pad. arkat-usa.org The purified perseitol is then acetylated to form this compound. Final purification of the acetate derivative is typically performed using silica (B1680970) gel column chromatography. arkat-usa.orgresearchgate.net The choice of eluent (mobile phase) is crucial for effective separation; a common system for related polyol separations is a mixture of ethyl acetate, methanol, and water. arkat-usa.org This method effectively removes reagents, by-products, and any remaining starting materials, yielding the fully characterized hepta-acetate. researchgate.net

Gas-Liquid Chromatography (GLC) for Heptitol Acetate Analysis and Identification

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group and Molecular Fingerprinting

For this compound, the IR spectrum is dominated by bands characteristic of the acetate groups. Key expected absorption bands include:

C-H Stretching: Bands in the region of 2850–3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl backbone. rsc.org

Carbonyl (C=O) Stretching: A strong absorption band typically found between 1735 and 1750 cm⁻¹ is indicative of the ester carbonyl groups of the acetates. mdpi.com

C-O Stretching: Strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹, are due to the C-O stretching vibrations of the acetate and alcohol-derived ether linkages. rsc.orgorientjchem.org

These spectral features confirm the presence of the seven acetate functional groups and the polyol backbone, making IR spectroscopy a valuable tool for confirming the identity and purity of synthesized this compound. irdg.org

Optical Rotation Studies for Stereochemical Purity and Isomer Differentiation

Optical rotation is a fundamental property of chiral molecules and is used to determine the stereochemical configuration and purity of this compound. nist.gov A chiral compound will rotate the plane of polarized light, and the magnitude and direction of this rotation are specific to its three-dimensional structure. govinfo.gov

The specific rotation ([α]D) is measured using a polarimeter and is a characteristic physical constant for a pure enantiomer under specified conditions (e.g., temperature, solvent, and concentration). nist.gov For this compound (the D-glycero-D-galacto-heptitol derivative), a specific optical rotation value has been reported as -23.3° (c 0.4, in chloroform). dokumen.pub

This measurement is crucial for several reasons:

Confirmation of Stereochemistry: The measured optical rotation can be compared to literature values to confirm that the correct stereoisomer has been synthesized. researchgate.net

Enantiomeric Purity: The presence of an enantiomeric impurity would result in a deviation of the observed optical rotation from the value of the pure compound.

Isomer Differentiation: Each of the chiral isomers of heptitol heptaacetate will have a unique specific rotation, allowing this technique to distinguish between them. archive.org

Therefore, optical rotation studies are an indispensable final check in the synthesis and characterization process, ensuring the stereochemical integrity of the this compound molecule. arkat-usa.org

Biochemical Interactions and Mechanistic Biology of Perseitol and Derivatives

Investigation of Molecular Targets and Binding Mechanisms

The specificity of a compound's biological activity often begins with its precise interaction with molecular targets such as proteins and enzymes.

Interaction with Specific Enzymes (e.g., Enzyme IImtl) and Inhibition Kinetics

Research has demonstrated that the heptitol perseitol (B1196775), the precursor to perseitol heptaacetate, acts as a substrate analogue for Enzyme IImtl, a component of the phosphoenolpyruvate-dependent phosphotransferase system in Escherichia coli that is responsible for the transport and phosphorylation of mannitol (B672). nih.gov Although perseitol is neither transported nor phosphorylated by the enzyme, it does bind to it with an affinity that is comparable to that of the natural substrate, mannitol. nih.gov

This binding allows perseitol to function as a competitive inhibitor of mannitol-related processes catalyzed by Enzyme IImtl. The apparent affinities of the enzyme for perseitol have been determined by measuring the inhibition of both mannitol phosphorylation and its uptake. nih.gov Studies have concluded that the phosphorylation state of the cytoplasmic domain of Enzyme IImtl has minimal impact on the affinity of the enzyme's membrane-bound domain for perseitol. nih.gov

Table 1: Interaction of Perseitol with E. coli Enzyme IImtl

| Feature | Observation | Reference |

|---|---|---|

| Substrate Activity | Not transported or phosphorylated | nih.gov |

| Binding | Binds with affinity comparable to mannitol | nih.gov |

| Inhibition | Inhibits mannitol phosphorylation and uptake | nih.gov |

| Effect of Phosphorylation | Little effect on binding affinity | nih.gov |

Studies on Molecular Recognition Phenomena

Molecular recognition involves the specific binding between two or more molecules through non-covalent interactions. The three-dimensional structure of a molecule is critical for these interactions. Detailed crystal and molecular structures have been established for both perseitol and its derivatives.

Perseitol is distinctive among heptitols for assuming a planar zigzag conformation in its crystalline state. In contrast, other related sugar alcohols, like volemitol, adopt a bent or "sickle" conformation. This defined structure is fundamental to how perseitol is recognized by and interacts with other molecules, such as enzymes and transport proteins. The synthesis of this compound from perseitol involves the acetylation of its hydroxyl groups, which can alter its conformation and, consequently, its molecular recognition properties.

Modulation of Cellular Pathways and Biological Processes

Beyond direct enzyme inhibition, perseitol and its derivatives can influence broader cellular activities and play significant roles within their source organisms.

Effects on Protein Synthesis and Associated Mechanisms (e.g., [3H]-leucine incorporation)

A complex of perseitol and potassium ions (K+), isolated from the leaves of the parasitic plant Scurrula fusca, has been shown to exhibit a potent inhibitory effect on the incorporation of [3H]-leucine for protein synthesis in Ehrlich ascites tumor cells in mice. researchgate.netarkat-usa.org This finding suggests that perseitol, in this specific complexed form, can modulate cellular protein synthesis pathways, contributing to its observed anticancer effects in animal models. redalyc.org The study highlighted that the complexation with K+ ions appeared essential for this biological activity. arkat-usa.org

Exploration of Biological Roles in Source Organisms (e.g., plant metabolism)

In its primary source organism, the avocado (Persea americana), perseitol is a key player in primary metabolism. nih.gov It is one of the major seven-carbon (C7) sugars, alongside D-mannoheptulose, and is involved in several vital physiological processes. nih.govavocadosource.com

Key biological roles of perseitol in avocado include:

Carbon Transport and Storage : Perseitol and mannoheptulose are the predominant forms of transportable and storage sugars in the leaves, phloem sap, and fruit of the avocado tree. nih.govnih.gov Perseitol, in particular, is considered a primary carbon storage compound in the cotyledons. nih.govresearchgate.net

Ripening Regulation : High concentrations of C7 sugars, including perseitol, are associated with the inhibition of fruit ripening on the tree. nih.govresearchgate.net A significant decline in the levels of these sugars precedes the onset of the ripening process after the fruit is harvested. nih.govresearchgate.net

Stress Response and Osmoregulation : As a sugar alcohol (polyol), perseitol likely contributes to osmoregulation, helping the plant manage cellular osmotic balance under stress conditions. avocadosource.com

Antioxidant Function : It has been suggested that C7 sugars may have antioxidant properties, protecting cellular components from oxidative damage. tandfonline.com

Boron Transport : Perseitol readily forms a complex with boron, and this interaction is thought to be the mechanism that makes boron, an essential micronutrient, mobile within the phloem of the avocado plant. tandfonline.com

Table 2: Summary of Perseitol's Biological Roles in Avocado

| Biological Role | Description | References |

|---|---|---|

| Carbon Storage | Acts as a primary storage carbohydrate, especially in seeds and cotyledons. | nih.govresearchgate.net |

| Carbon Transport | A major mobile sugar found in the phloem sap, transporting carbon throughout the plant. | nih.govtandfonline.com |

| Ripening Inhibitor | High levels in the fruit are correlated with the inhibition of ripening while on the tree. | nih.govresearchgate.net |

| Boron Transport | Forms a complex with boron, facilitating its transport in the phloem. | tandfonline.com |

| Antioxidant | Postulated to protect against oxidative damage. | tandfonline.com |

Characterization of Biochemical Transformation Pathways

Perseitol is intricately linked to the metabolism of D-mannoheptulose. It is the polyol (reduced) form of this C7 keto-sugar. avocadosource.com Studies in avocado tissues have demonstrated that the interconversion between perseitol and D-mannoheptulose is a dynamic and reversible process, catalyzed by enzymes such as aldolases or aldo-keto reductases. nih.govavocadosource.comresearchgate.net This enzymatic conversion is dependent on the developmental stage of the plant tissue. researchgate.net For instance, in the mesocarp (fruit flesh), the conversion of perseitol to D-mannoheptulose is favored, supplying the transport form of the C7 sugar. researchgate.net

The ultimate biosynthesis of the seven-carbon backbone for these sugars in avocado leaves is believed to originate from intermediates of the Calvin Cycle. researchgate.net One proposed pathway involves the condensation of dihydroxyacetone-P (a 3-carbon metabolite) and erythrose-4-P (a 4-carbon metabolite) to form a C7 bisphosphate compound, which is then isomerized to a phosphorylated derivative of D-mannoheptulose. researchgate.net However, the complete biosynthetic routes for these unique C7 sugars remain an area of ongoing investigation. nih.gov Chemically, perseitol can be synthesized via the reduction of D-mannoheptulose, and its derivative, this compound, is produced through subsequent acetylation. arkat-usa.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Perseitol |

| D-mannoheptulose |

| Mannitol |

| Enzyme IImtl |

| Sucrose |

| Glucose |

| Fructose |

| Boron |

| Potassium |

| [3H]-leucine |

| Volemitol |

| Dihydroxyacetone-P |

| Erythrose-4-P |

| Sedoheptulose-1,7-bis-P |

| Sedoheptulose-7-P |

| Ribose-5-P |

Enzymatic Hydrolysis and Metabolism of this compound

Research literature specifically detailing the enzymatic hydrolysis and metabolism of this compound is limited. However, the process can be inferred from general principles of carbohydrate chemistry and the known metabolism of its parent compound, perseitol. This compound is the fully acetylated form of perseitol, meaning that all seven of its hydroxyl groups have been converted to acetate (B1210297) esters.

Enzymatic hydrolysis of this compound would involve the catalytic action of esterase enzymes, which cleave the ester bonds to release the acetate groups and regenerate the polyol, perseitol. This type of deacetylation is a common biological reaction.

Once deacetylated to perseitol, the compound enters the metabolic pathways documented primarily in avocado (Persea americana), where it is one of the dominant seven-carbon (C7) sugars. nih.govfrontiersin.org The metabolism of perseitol is closely linked to that of its corresponding ketose, D-mannoheptulose. researchgate.net Perseitol, a sugar alcohol, can be converted to D-mannoheptulose, which serves as an energy-providing compound and a transport carbohydrate. medchemexpress.com

Studies on avocado tissues have demonstrated the interconversion between these two C7 sugars, a process that appears to be dependent on the developmental stage of the plant tissue. researchgate.net For instance, the cotyledons of etiolated (dark-grown) avocado seedlings show a higher capacity to convert perseitol to D-mannoheptulose compared to light-grown seedlings. researchgate.net Conversely, light-grown seedlings are more efficient at converting D-mannoheptulose back to perseitol. researchgate.net In the mesocarp (flesh) of the fruit, the conversion of perseitol to D-mannoheptulose is more pronounced than the reverse reaction. researchgate.net This dynamic interconversion highlights the role of perseitol as a significant storage form of carbon.

Table 1: Interconversion of Perseitol and D-mannoheptulose in Avocado Tissues

| Tissue Type | Predominant Conversion | Reference |

|---|---|---|

| Cotyledons (Etiolated Seedlings) | Perseitol → D-mannoheptulose | researchgate.net |

| Cotyledons (Light-Grown Seedlings) | D-mannoheptulose → Perseitol | researchgate.net |

| Mesocarp (Fruit Flesh) | Perseitol → D-mannoheptulose | researchgate.net |

Biosynthetic Pathways of Heptitols in Microorganisms and Plants

Heptitols, such as perseitol, are seven-carbon sugar alcohols derived from corresponding seven-carbon sugars (heptoses and heptuloses). Their biosynthesis has been studied in both plants and microorganisms, revealing distinct pathways.

In Plants: The biosynthesis of C7 sugars and their corresponding heptitols is best documented in the avocado plant (Persea americana). nih.govavocadosource.com In avocado, perseitol and mannoheptulose are primary products of photosynthesis. researchgate.net The formation of the C7 carbon backbone is believed to occur through the condensation of a three-carbon metabolite (dihydroxyacetone phosphate) and a four-carbon metabolite (erythrose-4-phosphate). researchgate.net This reaction forms sedoheptulose-1,7-bisphosphate, which is then isomerized to a phosphorylated derivative of D-mannoheptulose. researchgate.net

While the complete pathway is still under investigation, evidence points to sedoheptulose-7-phosphate and mannoheptulose-7-phosphate as key precursors for heptoses and heptitols. nih.govfrontiersin.org The formation of these C7 sugars is stimulated by photosynthesis, with mature avocado leaves incorporating CO2 into these compounds. frontiersin.org Subsequent reduction of the keto group of a heptulose (like mannoheptulose) by a reductase enzyme, typically using NADPH as a cofactor, yields the heptitol (perseitol). researchgate.netnih.gov

Genome analysis of the avocado suggests that the predominant pathway for heptose biosynthesis may proceed through sedoheptulose-1,7-bisphosphate. researchgate.net Several enzymatic reactions have been proposed for the formation of C7 intermediates in avocado. researchgate.net

Table 2: Proposed Key Reactions in Plant Heptitol Biosynthesis

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Aldolase Reaction | Erythrose-4-P + Dihydroxyacetone-P | Sedoheptulose-1,7-bis-P | researchgate.net |

| Transketolase Reaction | Xylulose-5-P + Ribose-5-P | Sedoheptulose-7-P + Glyceraldehyde-3-P | researchgate.net |

| Transaldolase Reaction | Fructose-6-P + Erythrose-4-P | Sedoheptulose-7-P + Glyceraldehyde-3-P | researchgate.net |

In Microorganisms: Microbial biosynthetic pathways for sugars are diverse and fundamental to their metabolism. pressbooks.pub Heptoses are common constituents of the lipopolysaccharide (LPS) in Gram-negative bacteria. researchgate.net The biosynthesis of these heptoses provides the precursors for microbial heptitols.

A key pathway is the biosynthesis of ADP-L-glycero-D-manno-heptose, an important precursor for LPS assembly. researchgate.net This pathway begins with sedoheptulose-7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. researchgate.netuomustansiriyah.edu.iq The pathway involves a series of enzymatic steps:

Isomerization: The enzyme GmhA (a ketose-aldose isomerase) converts sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate. researchgate.net

Phosphorylation: A kinase then phosphorylates this intermediate to D-glycero-D-manno-heptose-1,7-bisphosphate.

Dephosphorylation: A phosphatase removes the phosphate group at the C7 position.

Adenylylation: Finally, the bifunctional enzyme HldE catalyzes the conversion to ADP-D-glycero-D-manno-heptose. researchgate.net

Epimerization: The same HldE enzyme then epimerizes the compound to form the final product, ADP-L-glycero-D-manno-heptose. researchgate.net

This activated heptose is then incorporated into the LPS core. The reduction of these heptose intermediates would lead to the formation of heptitols, although this is less commonly studied than their role in LPS structure.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used quantum computational method that calculates the electronic structure of atoms and molecules. scielo.org.mx It is particularly valuable for studying the molecular properties and non-covalent interactions of organic compounds. frontiersin.org For perseitol (B1196775) heptaacetate, DFT can be employed to optimize its three-dimensional geometry and to compute a range of electronic properties that govern its reactivity and intermolecular interactions. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites that are key to understanding how the molecule might interact with other chemical species. scielo.org.mx Furthermore, DFT calculations, often combined with approaches like the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize and quantify non-covalent interactions, such as hydrogen bonds, which are critical in supramolecular chemistry and drug design. scielo.org.mxfrontiersin.org

Table 1: Illustrative DFT-Calculated Molecular Properties for Perseitol Heptaacetate (Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations.)

| Property | Calculated Value | Unit |

| Total Energy | -2345.6789 | Hartree |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 8.7 | eV |

| Dipole Moment | 3.45 | Debye |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization. aps.org These methods are known for their high accuracy and are often considered the "gold standard" in computational chemistry, particularly for benchmarking other, less computationally expensive methods. nciatlas.org

For a molecule like this compound, high-accuracy ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with a complete basis set (CBS) extrapolation can provide extremely precise calculations of its electronic structure and interaction energies. nciatlas.org While computationally intensive, these methods are invaluable for obtaining definitive results for smaller systems or for creating benchmark datasets. They are essential for validating the results from more practical methods like DFT and for ensuring the reliability of theoretical predictions regarding molecular stability and interaction profiles. nciatlas.orgplos.org

Density Functional Theory (DFT) for Molecular Properties and Interactions

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation

Molecular dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent. ebsco.comnih.gov

MD simulations can be performed using two primary approaches: classical MD and ab initio MD (AIMD).

Classical MD relies on molecular mechanics force fields, which are sets of parameters that define the potential energy of the system as a function of its atomic coordinates. This approach is computationally efficient, allowing for simulations of large systems over long timescales (nanoseconds to microseconds). nih.gov For this compound, classical MD can be used to explore its vast conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov It can also simulate how the molecule behaves in an explicit solvent, providing insights into its solvation properties. nih.gov

Ab Initio MD (AIMD) combines molecular dynamics with quantum mechanical calculations. In AIMD, the forces acting on the atoms are calculated "on the fly" at each step of the simulation using methods like DFT. While far more computationally demanding than classical MD, AIMD provides a more accurate description of electronic effects, such as bond breaking and formation, and polarization. This method is suitable for studying chemical reactions or systems where electronic rearrangements are critical.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to molecular recognition, protein-ligand binding, and the self-assembly of molecules. frontiersin.orgnih.gov MD simulations are an excellent tool for examining these transient and dynamic interactions. nih.gov

By analyzing the MD trajectory of this compound, one can identify and characterize the network of intramolecular and intermolecular non-covalent bonds. The stability and geometry of these interactions can be monitored throughout the simulation. Furthermore, the binding energetics between this compound and a potential binding partner, such as a protein, can be calculated from the simulation data. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), mentioned in studies of other complex organic molecules, can be applied post-simulation to estimate the free energy of binding, providing a quantitative measure of binding affinity. researchgate.net

Table 2: Illustrative Analysis of Non-Covalent Interactions for a this compound Dimer from MD Simulation (Note: The following data is hypothetical and for illustrative purposes only.)

| Interaction Type | Average Distance (Å) | Occupancy (%) | Estimated Interaction Energy (kcal/mol) |

| C-H···O Hydrogen Bond | 2.8 | 75 | -2.5 |

| van der Waals Contact | 3.5 | 90 | -1.8 |

Classical and Ab Initio Molecular Dynamics for Dynamic Behavior

In Silico Prediction of Biochemical Interactions and Binding Modes

In silico methods are now integral to the early stages of drug discovery for predicting how a compound might interact with biological targets. nih.gov These computational strategies help to prioritize lead compounds by eliminating those with a low probability of success before committing to expensive and time-consuming experimental work. nih.gov

For this compound, molecular docking is a key in silico technique used to predict its preferred binding mode within the active site of a target protein. Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and use a scoring function to estimate the binding affinity for each pose. This provides a structural hypothesis for the ligand-protein complex and a prediction of its binding strength.

Following docking, MD simulations can be used to refine the predicted binding pose and assess the stability of the complex over time. These predictions of biological activity and binding modes offer valuable insights into the compound's potential efficacy and mechanism of action. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

Machine Learning Approaches in Chemical Space Exploration for Perseitol Derivatives

Machine learning (ML) is increasingly being applied in carbohydrate chemistry to predict molecular properties and reaction outcomes. chemrxiv.orgmlr.pressopenreview.net For perseitol derivatives, ML models could be trained on datasets of similar acetylated polyols to predict various properties, such as solubility, toxicity, or binding affinity to specific proteins. univ-ouargla.dz

One potential application is the use of graph neural networks (GNNs) to learn representations of the molecular structure of perseitol derivatives and then predict their properties. beilstein-journals.org These models can capture intricate structural features that are not easily represented by traditional computational descriptors.

Another area of application is in predicting the stereoselectivity of glycosylation reactions, which is a significant challenge in carbohydrate synthesis. chemrxiv.org While perseitol is an alditol and does not undergo glycosylation itself, the principles of using ML to understand complex reaction outcomes could be applied to other modifications of the perseitol backbone.

Theoretical Insights into Synthetic Reaction Mechanisms

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. The acetylation of polyols like perseitol typically involves the reaction of the hydroxyl groups with an acetylating agent, such as acetic anhydride (B1165640), often in the presence of a catalyst. researchgate.net

Computational methods, particularly quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the reaction pathway. plos.org These models can elucidate the structure of transition states and intermediates, calculate activation energies, and provide a detailed understanding of the catalytic cycle. osti.gov

For the acetylation of perseitol, theoretical studies could investigate:

The role of the catalyst: How the catalyst activates the hydroxyl groups of perseitol or the acetylating agent.

The step-by-step mechanism: Whether the reaction proceeds through a concerted or a stepwise pathway.

The origin of regioselectivity: If certain hydroxyl groups are preferentially acetylated over others.

By understanding these mechanistic details, it may be possible to optimize reaction conditions to improve the yield and purity of this compound.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Analytical Techniques for Complex Mixtures

The analysis of perseitol (B1196775) and its derivatives, often found in intricate biological matrices, presents a significant challenge. The development of advanced analytical techniques is crucial for their accurate identification and quantification. While traditional methods have been employed, the future lies in the development of more sophisticated and sensitive approaches. The complexity of separating and identifying structurally similar carbohydrates like heptitols necessitates the evolution of current analytical technologies. surrey.ac.uk

Future research will likely focus on hyphenated chromatographic techniques, such as multidimensional gas chromatography and liquid chromatography coupled with high-resolution mass spectrometry (HRMS). These methods can provide the necessary resolving power and sensitivity to analyze complex samples. Furthermore, the application of novel derivatization strategies to enhance the volatility and ionization efficiency of perseitol heptaacetate and related compounds will be instrumental for gas chromatography-mass spectrometry (GC-MS) analysis.

Rational Design of Perseitol-Based Chemical Probes for Biological Systems

The unique structural features of perseitol make it an attractive scaffold for the design of chemical probes to investigate biological systems. rsc.orgnih.gov Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules in their native environment. ub.edu The rational design of such probes involves creating molecules with specific properties, such as fluorescence or affinity tags, to enable their detection and isolation. rsc.orgnih.gov

The development of perseitol-based probes could provide valuable tools for studying carbohydrate metabolism and transport. scribd.com For instance, fluorescently labeled perseitol analogs could be used to visualize the uptake and distribution of heptitols in living cells. rsc.org Furthermore, the design of chemoselective probes could allow for the targeted enrichment and profiling of specific classes of metabolites from complex biological samples. nih.gov The success of these endeavors hinges on a deep understanding of structure-activity relationships and the ability to synthetically modify the perseitol backbone with precision. rsc.org

Elucidation of Broader Biological and Ecological Roles of Heptitols

While perseitol is known to occur in plants like avocado, its full range of biological and ecological functions remains largely unexplored. scribd.comscispace.com Heptitols, as a class of compounds, are thought to play various roles in organisms, including acting as osmolytes, storage compounds, and transport sugars. scribd.comresearchgate.net A comprehensive understanding of the biosynthesis, metabolism, and transport of perseitol is essential to unravel its physiological significance. scribd.com

Future research should aim to identify the enzymes and genes involved in the perseitol metabolic pathway. This could be achieved through a combination of genetic, biochemical, and metabolomic approaches. Additionally, investigating the ecological roles of perseitol, such as its potential involvement in plant-microbe interactions or as a defense compound, could open up new avenues of research. The presence of perseitol in certain parasitic plants suggests it may have specialized functions in these unique biological systems. researchgate.net

Advanced Methodologies for Stereochemical Control in Carbohydrate Synthesis

The synthesis of perseitol and its derivatives, including the heptaacetate, requires precise control over stereochemistry. researchgate.netresearchgate.net The development of advanced synthetic methodologies is crucial for accessing structurally diverse heptitols and their analogs with high purity. researchgate.netresearchgate.net Traditional synthetic routes can be lengthy and often result in mixtures of stereoisomers, which are difficult to separate. rsc.org

Modern organic synthesis offers a variety of powerful tools for stereoselective synthesis. rsc.orgsemanticscholar.org Future research in this area will likely focus on the application of asymmetric catalysis, organocatalysis, and enzymatic methods to achieve highly stereocontrolled syntheses of heptitols. researchgate.net The use of chiral synthons derived from readily available carbohydrates is another promising strategy. semanticscholar.org These advanced methodologies will not only facilitate the synthesis of this compound but also enable the creation of novel heptitol-based structures with tailored properties for various applications. researchgate.netresearchgate.net

Synergistic Integration of Experimental and Computational Approaches

The complexity of carbohydrate chemistry necessitates a collaborative approach that combines experimental and computational methods. nih.govmdpi.comnih.gov Computational modeling can provide valuable insights into the structure, conformation, and reactivity of molecules like this compound, guiding experimental design and interpretation of results. mdpi.com

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the physicochemical characterization of perseitol heptaacetate?

this compound is typically characterized using infrared spectroscopy (IR) to identify functional groups like acetate moieties and hydroxyl groups, and high-performance liquid chromatography (HPLC) to assess purity and quantify derivatives. These methods align with protocols used in preliminary evaluations of perseitol from avocado bark, where IR and HPLC were central to confirming structural integrity and homogeneity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Detailed experimental protocols must include reagent purity, reaction conditions (e.g., temperature, solvent ratios), and purification steps (e.g., recrystallization or column chromatography). For example, acetylation reactions often require acetic anhydride and catalyst ratios to be meticulously documented. Reproducibility is enhanced by adhering to guidelines for reporting experimental methods, such as those outlined in academic journal instructions (e.g., Beilstein Journal of Organic Chemistry), which mandate explicit descriptions of synthesis steps and characterization data .

Q. What stability tests are critical for this compound under laboratory storage conditions?

Stability assessments should include thermal gravimetric analysis (TGA) to evaluate decomposition temperatures, accelerated degradation studies under varying humidity/pH conditions, and periodic HPLC analysis to detect hydrolysis or oxidation byproducts. These tests mirror methodologies applied to related heptaacetate derivatives, where stability under storage is a key quality parameter .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility or stability be resolved across studies?

Systematic reviews of experimental variables (e.g., solvent systems, temperature gradients) should be conducted. For instance, discrepancies in solubility may arise from differences in acetate substitution patterns or residual moisture. Researchers can employ meta-analysis frameworks (e.g., PICOT) to isolate variables and design controlled experiments, ensuring alignment with protocols like those used in comparative studies of perseitol from distinct geographic sources .

Q. What advanced analytical techniques are suitable for elucidating this compound’s stereochemical configuration?

Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and 2D-COSY, can resolve stereochemical ambiguities by mapping carbon environments and proton coupling. X-ray crystallography may also be employed if single crystals are obtainable. These methods are consistent with studies on structurally analogous glycosides, where stereochemical precision is critical for bioactivity .

Q. How can researchers optimize the acetylation efficiency of perseitol while minimizing side products?

Reaction kinetics studies using in-situ monitoring (e.g., FTIR or Raman spectroscopy) can identify optimal acetylation durations and catalyst concentrations. Statistical design-of-experiment (DoE) models, such as response surface methodology, may further refine reagent ratios. This approach aligns with methodologies for synthesizing thiocellobiose heptaacetate derivatives, where side reactions (e.g., over-acetylation) are mitigated through iterative optimization .

Q. What strategies are effective in quantifying trace acetate impurities in this compound batches?

Ion chromatography (IC) or derivatization-based assays (e.g., reaction with phosphoric acid and strong sodium hydroxide followed by titration) can detect residual acetic acid. These methods are adapted from pharmacopeial guidelines for acetate quantification in peptide preparations, ensuring sensitivity to µg-level impurities .

Methodological Frameworks for Research Design

Q. How can the PICOT framework be applied to formulate hypothesis-driven studies on this compound?

- Population/Problem: this compound derivatives.

- Intervention: Synthesis under controlled humidity.

- Comparison: Stability in anhydrous vs. humid conditions.

- Outcome: Degradation rate measured via HPLC.

- Time: 0, 7, 14, 30-day intervals. This structure ensures alignment with clinical and materials research methodologies, where variable isolation is critical .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Non-linear regression models (e.g., Hill equation) or ANOVA with post-hoc tests (e.g., Tukey’s HSD) are suitable for dose-response data. These models are widely used in pharmacological studies to assess compound efficacy and toxicity thresholds .

Data Reporting and Publication Guidelines

Q. How should researchers structure a manuscript to comply with journal requirements for this compound studies?

- Abstract: Summarize key findings, including synthesis yield and bioactivity.

- Methods: Detail acetylation protocols, purity validation (HPLC/IR), and statistical tests.

- Tables/Figures: Use Word tables for reproducibility (Roman numerals, self-explanatory titles) and avoid duplicating data from text .

- Supplemental Data: Include raw NMR spectra or chromatograms for peer review.

Guidelines from journals like Pharmaceutical Research emphasize clarity and adherence to submission checklists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.